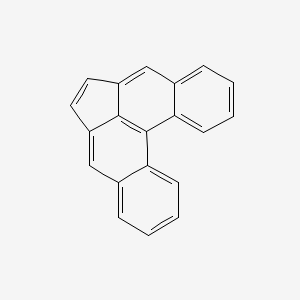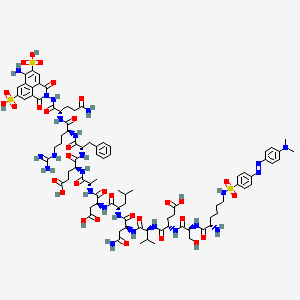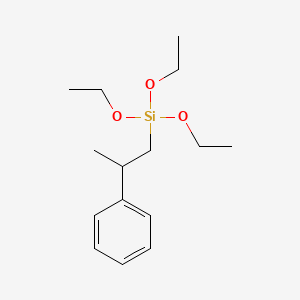
Triethoxy(2-phenylpropyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triethoxy(2-phenylpropyl)silane: is an organosilicon compound with the molecular formula C₁₂H₂₀O₃Si. It is a colorless liquid that is soluble in organic solvents but not in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Triethoxy(2-phenylpropyl)silane can be synthesized through the hydrosilylation reaction of 2-phenylpropene with triethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and atmospheric pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of fixed-bed reactors where the reaction between 2-phenylpropene and triethoxysilane is catalyzed by platinum or other transition metal catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
化学反応の分析
Types of Reactions:
Hydrosilylation: The primary reaction involving triethoxy(2-phenylpropyl)silane is hydrosilylation, where it reacts with alkenes or alkynes to form organosilicon compounds.
Oxidation: This compound can undergo oxidation reactions to form silanols or siloxanes.
Substitution: this compound can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone, ambient temperature.
Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.
Major Products:
Hydrosilylation: Organosilicon compounds with Si-C bonds.
Oxidation: Silanols or siloxanes.
Substitution: Functionalized silanes with different organic groups.
科学的研究の応用
Chemistry: Triethoxy(2-phenylpropyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents, which enhance the adhesion between organic and inorganic materials .
Biology: In biological research, this compound is used to modify surfaces of biomaterials to improve biocompatibility and reduce biofouling. It is also utilized in the synthesis of functionalized nanoparticles for drug delivery and imaging applications .
Medicine: this compound is explored for its potential in developing novel drug delivery systems and medical devices. Its ability to form stable bonds with organic and inorganic materials makes it valuable in creating biocompatible coatings .
Industry: In industrial applications, this compound is used in the production of coatings, adhesives, and sealants. It is also employed in the manufacture of advanced materials such as composites and nanomaterials .
作用機序
The mechanism of action of triethoxy(2-phenylpropyl)silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups undergo hydrolysis to form silanol groups, which then react with hydroxyl groups on surfaces to create stable Si-O-Si linkages. This property is exploited in various applications to enhance adhesion, modify surface properties, and create functionalized materials .
類似化合物との比較
Trimethoxy(2-phenylpropyl)silane: Similar structure but with methoxy groups instead of ethoxy groups.
Triethoxyphenylsilane: Contains a phenyl group directly attached to the silicon atom.
Triethoxyvinylsilane: Contains a vinyl group instead of a 2-phenylpropyl group.
Uniqueness: Triethoxy(2-phenylpropyl)silane is unique due to its specific combination of a 2-phenylpropyl group and three ethoxy groups. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form stable bonds with different substrates sets it apart from other similar compounds .
特性
CAS番号 |
93804-27-4 |
|---|---|
分子式 |
C15H26O3Si |
分子量 |
282.45 g/mol |
IUPAC名 |
triethoxy(2-phenylpropyl)silane |
InChI |
InChI=1S/C15H26O3Si/c1-5-16-19(17-6-2,18-7-3)13-14(4)15-11-9-8-10-12-15/h8-12,14H,5-7,13H2,1-4H3 |
InChIキー |
UAIKVKJHJSZBFZ-UHFFFAOYSA-N |
正規SMILES |
CCO[Si](CC(C)C1=CC=CC=C1)(OCC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



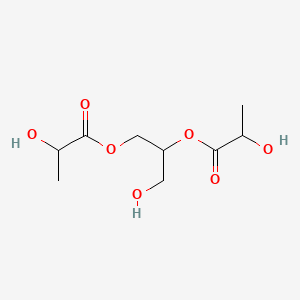

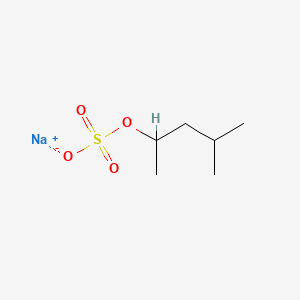
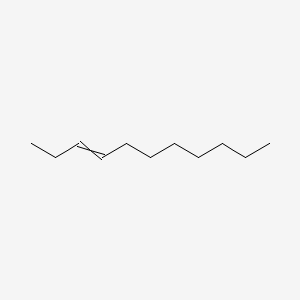
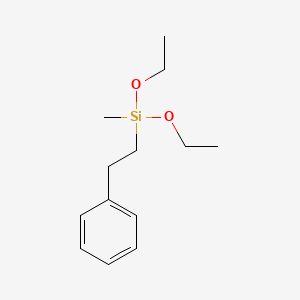

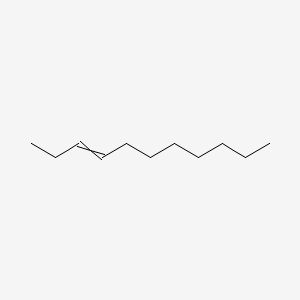
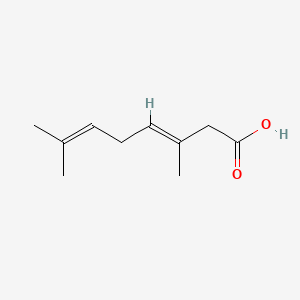
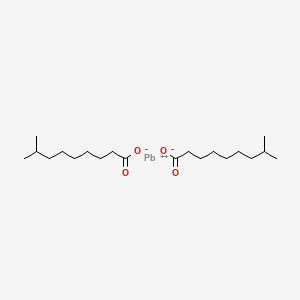
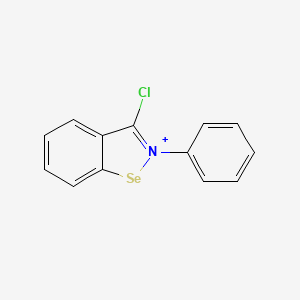
![N-[4-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12650113.png)
